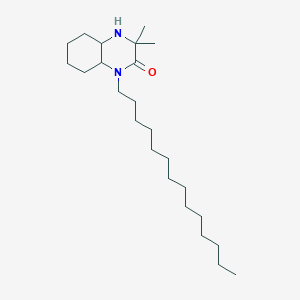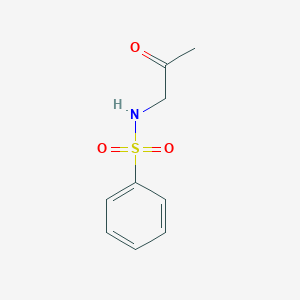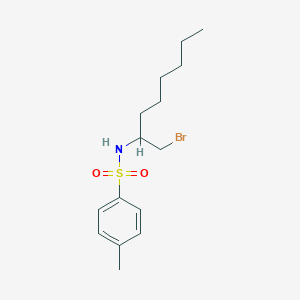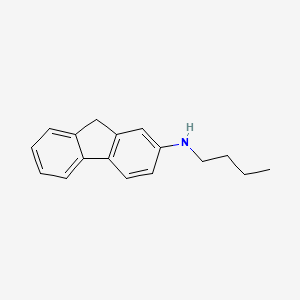
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a dimethyl group at the 3rd position and a tetradecyl chain, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline core. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Tetradecyl Chain: The tetradecyl chain is attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a tetradecyl halide in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetradecyl halide in dimethylformamide.
Major Products Formed
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Reduced quinoxaline compounds.
Substitution: Quinoxaline derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylquinoxalin-2(1H)-one: Lacks the tetradecyl chain, making it less hydrophobic.
1-Tetradecyloctahydroquinoxalin-2(1H)-one: Lacks the dimethyl group, affecting its chemical reactivity.
Uniqueness
3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is unique due to the presence of both the dimethyl group and the tetradecyl chain, which confer distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
90138-68-4 |
|---|---|
Molekularformel |
C24H46N2O |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
3,3-dimethyl-1-tetradecyl-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-2-one |
InChI |
InChI=1S/C24H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-24(2,3)23(26)27/h21-22,25H,4-20H2,1-3H3 |
InChI-Schlüssel |
YCOLEHQQUARLGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1C2CCCCC2NC(C1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)






![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)



